molecular formula C17H14BrFN2O2S2 B14578586 4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide CAS No. 61383-90-2

4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide

Cat. No.: B14578586
CAS No.: 61383-90-2
M. Wt: 441.3 g/mol
InChI Key: UDVUGNPFVQZKDZ-UHFFFAOYSA-N
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Description

4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide is a complex organic compound that features a combination of bromine, fluorine, thiazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to achieve high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide apart is its combination of functional groups, which provides unique reactivity and potential applications. The presence of both bromine and fluorine atoms, along with the thiazole and sulfonamide groups, allows for a wide range of chemical transformations and interactions with biological targets.

Properties

CAS No.

61383-90-2

Molecular Formula

C17H14BrFN2O2S2

Molecular Weight

441.3 g/mol

IUPAC Name

4-bromo-N-[5-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C17H14BrFN2O2S2/c1-2-15-16(11-3-7-13(19)8-4-11)20-17(24-15)21-25(22,23)14-9-5-12(18)6-10-14/h3-10H,2H2,1H3,(H,20,21)

InChI Key

UDVUGNPFVQZKDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F

Origin of Product

United States

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